molecular formula C8H9NO2 B127056 Ethyl picolinate CAS No. 2524-52-9

Ethyl picolinate

Cat. No. B127056
CAS RN: 2524-52-9
M. Wt: 151.16 g/mol
InChI Key: FQYYIPZPELSLDK-UHFFFAOYSA-N
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Description

Ethyl picolinate (EP) is a chemical compound that is used in a variety of scientific research applications. It is an ester of ethyl alcohol and pyridine-3-carboxylic acid, and it is a colorless, crystalline solid with a melting point of 72-74 °C. EP is a highly polar compound, with a solubility of 0.06 g/100 mL in water and 0.5 g/100 mL in ethanol. EP is also soluble in various organic solvents such as acetone, dimethylformamide, and dimethylsulfoxide. EP is widely used in the synthesis of various organic compounds, as well as in the development of pharmaceuticals, cosmetics, and other consumer products.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Ethyl picolinate is used as an intermediate in synthesizing biologically active compounds. Xiong et al. (2019) demonstrated the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate as a significant step in the creation of these compounds (Xiong et al., 2019).

  • Electrochemical Studies : Romulus and Savall (1992) investigated the electrochemical reduction of ethyl-2-picolinate in sulfuric acid, exploring its conversion to various pyridine derivatives (Romulus & Savall, 1992).

  • Coordination Chemistry : Paul et al. (1974) studied the complexes formed by this compound with various divalent metal ions. This compound acted as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen (Paul et al., 1974).

  • Inhibiting Microbial Growth and Sporulation : this compound has been studied for its effects on microbial growth and sporulation. Upreti et al. (1969) found that it inhibits sporulation in certain Bacillus species (Upreti et al., 1969).

  • Inhibitory Effects on Bacterial Outgrowth : Pandey and Gollakota (1977) reported that this compound inhibits the outgrowth and sporulation stages of Bacillus cereus T (Pandey & Gollakota, 1977).

  • Phytohormone Inhibition in Plants : Sun et al. (2017) discovered that derivatives of picolinic acid, like this compound, can inhibit ethylene biosynthesis in plants, impacting fruit ripening and flower senescence (Sun et al., 2017).

  • Photoinitiated Polymerization : Arsu et al. (1996) demonstrated that this compound can be involved in the photoinitiated polymerization of alkyl cyanoacrylates, a process significant in materials science (Arsu et al., 1996).

  • In Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Giridhar et al. (2013) explored the use of this compound in the synthesis of efficient phosphorescent Ir(III) complexes for PhOLED applications (Giridhar et al., 2013).

  • As a Ligand in Antitumor Agents : Giovagnini et al. (2005) researched the use of this compound in forming mixed ligand complexes of Pt(II) and Pd(II) as potential antitumor agents (Giovagnini et al., 2005).

  • Electrochemical Reduction Studies : Romulus and Savall (1998) also studied the electrochemical reduction of this compound, providing insights into its behavior under different conditions (Romulus & Savall, 1998).

  • Biochemical Changes in Bacteria : Singh et al. (1979) observed the biochemical changes during the sporogenesis of Bacillus cereus T, noting the influence of this compound (Singh et al., 1979).

  • Theoretical Studies on Decomposition : Notario et al. (2003) conducted theoretical studies on the gas-phase decomposition of this compound, providing insights into its chemical behavior (Notario et al., 2003).

  • Synthetic Approaches in Medicinal Chemistry : Kametani (1970) employed this compound in the synthetic approach towards camptothecin, a significant compound in medicinal chemistry (Kametani, 1970).

  • Electrosynthesis of Organic Compounds : Romulus and Savall (1995) explored the electrosynthesis of 2-hydroxymethylpyridine from this compound, further highlighting its role in synthetic chemistry (Romulus & Savall, 1995).

  • Environmental Studies : Heavner et al. (1995) analyzed volatile organic compounds, including derivatives of picolinic acid like this compound, in various environments (Heavner et al., 1995).

  • C-H Functionalization Reactions : Biswas et al. (2019) developed an efficient strategy for C-H functionalization reactions using a picolinamide directing group, with this compound as a by-product (Biswas et al., 2019).

  • Microbiological Transformation and Degradation Studies : Dovgilevich (1990) summarized the microbiological transformation and degradation of pyridine and alkyl pyridines, including this compound (Dovgilevich, 1990).

  • Pharmaceutical Analysis : Kakade and Yadav (2019) developed an HPTLC method for the estimation of Chromium picolinate in capsule formulation, which is relevant in pharmaceutical analysis (Kakade & Yadav, 2019).

  • Purification in Chemical Industry : Wang et al. (2022) utilized this compound in the purification of 2,6-Lutidine by nonporous adaptive crystals, demonstrating its application in enhancing raw material quality (Wang et al., 2022).

  • Potentiometric Titration Studies : Rao and Naidu (1971) conducted potentiometric titration of picolines, including this compound, in non-aqueous media, providing insights into analytical chemistry techniques (Rao & Naidu, 1971).

Safety and Hazards

Ethyl picolinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid breathing its vapors, mist, or gas, and to use personal protective equipment as required .

Future Directions

While specific future directions for Ethyl picolinate are not mentioned in the search results, it is used in the synthesis of compounds that have potential applications in the treatment of diabetes . It is also used in the synthesis of novel herbicides , indicating potential future directions in these areas.

Biochemical Analysis

Biochemical Properties

Ethyl picolinate can be used in the preparation of 2-Aminodihydro [1,3]thiazines as BACE 2 inhibitors, which are used in the treatment of diabetes This suggests that this compound may interact with enzymes such as BACE 2 and other biomolecules in biochemical reactions

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit the outgrowth and sporulation of Bacillus cereus T and laboratory isolates of B. megaterium AH2 and AV1 and B. brevis AG4 . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .

properties

IUPAC Name

ethyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYYIPZPELSLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062489
Record name Ethyl pyridine-2-carboxylate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2524-52-9
Record name Ethyl 2-pyridinecarboxylate
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Record name Ethyl picolinate
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Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.061 mL, 0.47 mmol) in tetrahydrofuran (2.7 mL) was chilled to -78° C. and butyllithium (0.134 mL, 0.34 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 20 min and then a solution 3-(2-chloro-phenyl)-6-fluoro-2-methyl-3H-quinazolin-4-one (0.10 g, 0.35 mmol) in tetrahydrofuran (0.7 mL) was added dropwise. The solution became intense red and was stirred 30 min. In a separate vessel a solution of ethyl picolinate (0.491 mL, 3.6 mmol) in tetrahydrofuran (2 mL) was prepared and chilled to -78° C. The cold red anion solution was added to the cold ethyl picolinate solution via canula over a two minute period. The resulting mixture was stirred 30 minutes at -78° C. and then was allowed to warm to ambient temperature. The reaction was quenched with water. The mixture was repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residue was triturated with ether/hexane and the yellow solid which formed was collected and dried to yield 0.054 g (40%) of 3-(2-chloro-phenyl)-6-fluoro-2-(2-hydroxy-2-pyridin-2-yl-vinyl)-3H-quinazolin-4-one which had: mp>250° C. 1H NMR (DMSOd) δ8.45 (d, J=5 Hz, 1 H), 7.97 (d, J=7 Hz, 1 H), 7.90 (dt, J=1, 8 Hz, 1 H), 7.88-7.58 (m, 7 H), 7.35 (sym m, 1 H), 5.80 (s, 1 H). Analysis calculated for C21H13ClFN3O2 : C, 64.05; H, 3.33; N, 10.67. Found: C, 64.16; H, 3.71; N, 10.72.
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.061 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Quantity
0.134 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ethyl picolinate interact with biological systems, and what are the downstream effects?

A1: this compound exhibits a specific inhibitory effect on the outgrowth and sporulation stages of Bacillus cereus T in glucose-rich synthetic media. [] This inhibition is not observed during the initial germination and cell division phases. Interestingly, supplementing the media with specific amino acids like aspartic acid, asparagine, lysine, phenylalanine, tyrosine, or compounds like oxaloacetate, nicotinic acid, and nicotinamide can reverse this inhibitory effect. [] Further research indicates that the compound doesn't hinder outgrowth if introduced after a short incubation period post-inoculation. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this compound, also known as 2-pyridinecarboxylic acid ethyl ester, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. Spectroscopic data like NMR shifts are not available within these abstracts.

Q3: Can you elaborate on the stability and material compatibility of this compound?

A3: The provided research papers do not delve into the material compatibility of this compound. Information on its stability under various conditions is also limited.

Q4: Does this compound possess any catalytic properties, and if so, what are its applications?

A4: The provided research papers primarily focus on the biological and chemical properties of this compound and do not discuss its use as a catalyst.

Q5: Has computational chemistry been used to study this compound?

A5: Yes, theoretical studies employing ab initio methods at the MP2/6–31G(d) and MP2/6–311+G(2d,p) levels have been conducted to investigate the gas-phase thermolysis of this compound and related α-amino acid ethyl esters. [] These studies revealed a two-step mechanism: the initial formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by rapid decarboxylation via a five-membered cyclic transition state. [] The calculated kinetic parameters from these computational studies align well with experimental findings. []

Q6: How does modifying the structure of this compound influence its activity, potency, and selectivity?

A6: The impact of structural modifications on this compound's activity, potency, and selectivity is not directly addressed in the provided research papers.

Q7: What is known about the stability and formulation of this compound?

A7: Information regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is not available within the provided research papers.

Q8: Are there any specific SHE (Safety, Health, and Environment) regulations concerning this compound?

A8: The provided research papers do not mention any specific SHE regulations for this compound.

Q9: What is the current understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A9: Detailed information on the ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy of this compound is not elaborated upon in the provided research papers.

Q10: What do in vitro and in vivo studies reveal about the efficacy of this compound?

A10: While the research papers highlight this compound's inhibitory effects on Bacillus cereus T, they do not provide specific details about cell-based assays, animal models, or clinical trials.

Q11: What are some of the key milestones in the research on this compound?

A27: Key milestones in this compound research include understanding its inhibitory effect on Bacillus cereus T outgrowth and sporulation. [] Another notable finding is the ability of specific amino acids and compounds to reverse this inhibition. [] Additionally, the successful synthesis of this compound derivatives, such as trifluoromethyl-substituted derivatives, through cobalt-catalyzed [2+2+2] cycloaddition reactions represents a significant advancement. []

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